An In-depth Technical Guide to the Chemical Properties of 1-(Chloroacetyl)pyrrolidine and its Derivatives
An In-depth Technical Guide to the Chemical Properties of 1-(Chloroacetyl)pyrrolidine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-(Chloroacetyl)pyrrolidine and its closely related, pharmaceutically significant derivative, (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile. This document is intended to serve as a detailed resource for professionals in research and drug development.
Introduction
1-(Chloroacetyl)pyrrolidine is a versatile chemical intermediate utilized in various organic synthesis applications.[1] Its structure, featuring a reactive chloroacetyl group attached to a pyrrolidine ring, makes it a valuable building block for creating more complex molecules, including pharmaceutical agents and agrochemicals.[1]
A particularly important derivative is (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, a chiral compound that serves as a key intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors like Vildagliptin.[2][3] DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type-II diabetes.[2] The 2(S)-cyanopyrrolidine moiety in this molecule acts as a proline mimic, which is crucial for its potent inhibitory activity.[3]
Chemical and Physical Properties
The fundamental chemical and physical properties of 1-(Chloroacetyl)pyrrolidine and its carbonitrile derivative are summarized below. These tables facilitate a clear comparison of their characteristics.
Table 1: Physical and Chemical Properties of 1-(Chloroacetyl)pyrrolidine
| Property | Value | Reference |
| IUPAC Name | 2-chloro-1-pyrrolidin-1-ylethanone | [4] |
| Synonyms | 1-(Chloroacetyl)pyrrolidine, 2-Chloro-1-(1-pyrrolidinyl)ethanone | [1][4][5] |
| CAS Number | 20266-00-6 | [4] |
| Molecular Formula | C₆H₁₀ClNO | [1][4] |
| Molecular Weight | 147.60 g/mol | [1][4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 103-107 °C at 5 mmHg | [1] |
| Storage Temperature | 0-8°C or Inert atmosphere, room temperature | [1] |
Table 2: Physical and Chemical Properties of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
| Property | Value | Reference |
| IUPAC Name | (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | [3][6] |
| Synonyms | (S)-1-(Chloroacetyl)-2-cyanopyrrolidine | [7] |
| CAS Number | 207557-35-5 | [6][8] |
| Molecular Formula | C₇H₉ClN₂O | [2][9] |
| Molecular Weight | 172.61 g/mol | [6][9] |
| Appearance | White to light yellow solid/powder | [7][10] |
| Melting Point | 52-53 °C | [8][9][10] |
| Boiling Point | 363.1 ± 37.0 °C (Predicted) | [8][10] |
| Density | 1.27 - 1.3 ± 0.1 g/cm³ (Predicted) | [8][10] |
| Solubility | Slightly soluble in chloroform, DMSO, and methanol | [8] |
| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon) | [6][8][9] |
Synthesis and Experimental Protocols
The synthesis of these compounds, particularly the pharmaceutically important (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is well-documented. An efficient, high-yield synthetic pathway starting from L-proline has been reported.[2][11]
Logical Workflow for Vildagliptin Synthesis
The following diagram illustrates the role of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile as a key intermediate in the production of the anti-diabetic drug, Vildagliptin.
Caption: Logical flow from starting material to therapeutic application.
Detailed Synthesis Protocol for (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
A practical synthesis involves a three-step process starting from L-proline.[2][12] This method avoids the use of costly N-protection/deprotection steps associated with routes starting from L-prolinamide.[3]
Caption: Three-step synthesis workflow from L-Proline.
-
Suspend L-proline (20.0 g, 0.174 mol) in tetrahydrofuran (THF, 200 mL).[2][12]
-
Add chloroacetyl chloride (19.7 mL, 0.261 mol) to the suspension at room temperature.[2][12]
-
After completion, cool the mixture to room temperature and dilute with water (20 mL).[2][12]
-
Stir for 20 minutes, then add saturated brine (20 mL) and ethyl acetate (200 mL).[2][12]
-
Collect the organic layer and re-extract the aqueous layer with ethyl acetate (2 x 50 mL).[2][12]
-
The precipitated crystalline white solid is filtered, washed with cold diisopropyl ether, and dried under vacuum at 40 °C to yield the product.[2][12]
-
To a solution of compound 8 (10.0 g, 0.052 mol) in dichloromethane (DCM, 200 mL), slowly add a solution of dicyclohexylcarbodiimide (10.8 g, 0.052 mol) in DCM at 10–15 °C.[2][12]
-
Add ammonium bicarbonate (41.2 g, 0.522 mol) and continue stirring for another hour.[2][12]
-
Monitor the reaction by Thin Layer Chromatography (TLC).[2][12]
-
Upon completion, filter the mixture and wash the residue with DCM.[2][12]
-
The product can be purified by column chromatography.[2][12]
-
To a suspension of amide 9 (4.0 g, 0.0209 mol) in THF (40 mL), add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) at 0–5 °C.[2][12]
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.[2][12]
-
Add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise, maintaining the temperature between 5–10 °C.[2][12]
-
Stir at room temperature for 45 minutes and then concentrate under vacuum at 40 °C.[2][12]
-
The resulting crystalline solid is filtered and washed with cold hexane to yield the final product.[2][12]
Analytical Characterization
The synthesized compounds are typically characterized by standard analytical techniques including NMR, IR, and Mass Spectrometry.[2][12]
-
¹H NMR: Spectra for N-acylproline derivatives often show a mixture of trans/cis amide rotamers.[2][3] For (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, the protons at the C-2 position of the pyrrolidine ring and of the CH₂Cl group may appear as separate signals, allowing for the calculation of the rotamer ratio.[2]
-
¹³C NMR: The presence of rotamers is also evident in the ¹³C NMR spectra.[2]
-
IR Spectroscopy: Key peaks for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile include absorptions corresponding to the nitrile group (C≡N) around 2242 cm⁻¹ and the amide carbonyl group (C=O) around 1662 cm⁻¹.[2][12]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compounds.[2][12]
Reactivity and Stability
-
Stability: 1-(Chloroacetyl)pyrrolidine and its derivatives are generally stable under normal conditions.[13] However, they are sensitive to moisture and may decompose upon exposure to moist air or water.[13]
-
Conditions to Avoid: Incompatible products, excess heat, and exposure to moisture should be avoided.[13]
-
Incompatible Materials: These compounds are incompatible with strong bases, alcohols, amines, metals, and water.[13]
-
Hazardous Reactions: They can react violently with water.[13] Hazardous polymerization does not typically occur.[13]
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, phosgene, and hydrogen chloride gas.[13]
Safety and Hazard Information
1-(Chloroacetyl)pyrrolidine and its derivatives are classified as hazardous chemicals. Appropriate safety precautions must be taken during handling and storage.
Table 3: GHS Hazard Classification
| Compound | Pictograms | Signal Word | Hazard Statements |
| 1-(Chloroacetyl)pyrrolidine | GHS07 (Exclamation mark) | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation |
| (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | GHS07 (Exclamation mark) | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
References for Table 3:[4][6][14]
Precautionary Statements (General):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14]
-
P264: Wash skin thoroughly after handling.[14]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][14]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[14] Store under an inert atmosphere.[8]
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[13][15]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile|CAS 207557-35-5 [benchchem.com]
- 4. 1-(Chloroacetyl)pyrrolidine | C6H10ClNO | CID 88440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | 207557-35-5 [sigmaaldrich.com]
- 7. (S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile | 207557-35-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. hailan-chem.com [hailan-chem.com]
- 9. 207557-35-5 CAS MSDS ((2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 13. fishersci.com [fishersci.com]
- 14. scribd.com [scribd.com]
- 15. capotchem.com [capotchem.com]
